L-Isoleucine, L-cysteinyl-L-isoleucyl-L-glutaminyl-
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Overview
Description
L-Isoleucine, L-cysteinyl-L-isoleucyl-L-glutaminyl- is a peptide compound composed of the amino acids L-isoleucine, L-cysteine, and L-glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-cysteinyl-L-isoleucyl-L-glutaminyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, L-isoleucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-cysteine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-isoleucine and L-glutamine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Isoleucine, L-cysteinyl-L-isoleucyl-L-glutaminyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine, L-cysteinyl-L-isoleucyl-L-glutaminyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions often require mild bases like triethylamine.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
L-Isoleucine, L-cysteinyl-L-isoleucyl-L-glutaminyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Isoleucine, L-cysteinyl-L-isoleucyl-L-glutaminyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- L-Leucine, L-cysteinyl-L-leucyl-L-glutaminyl-
- L-Valine, L-cysteinyl-L-valyl-L-glutaminyl-
- L-Threonine, L-cysteinyl-L-threonyl-L-glutaminyl-
Uniqueness
L-Isoleucine, L-cysteinyl-L-isoleucyl-L-glutaminyl- is unique due to the presence of L-isoleucine, which imparts specific structural and functional properties. The branched-chain structure of L-isoleucine contributes to the peptide’s stability and interaction with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
855399-23-4 |
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Molecular Formula |
C20H37N5O6S |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H37N5O6S/c1-5-10(3)15(24-17(27)12(21)9-32)19(29)23-13(7-8-14(22)26)18(28)25-16(20(30)31)11(4)6-2/h10-13,15-16,32H,5-9,21H2,1-4H3,(H2,22,26)(H,23,29)(H,24,27)(H,25,28)(H,30,31)/t10-,11-,12-,13-,15-,16-/m0/s1 |
InChI Key |
KFLOVAAFBNRHFE-QJWYGPSESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
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